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2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine

Physicochemical profiling Lipophilicity Isomer comparison

Sourcing the 4‑ethoxymethylpiperidine isomer is critical: although the 3‑ and 4‑substituted isomers share identical 2D descriptors (XLogP3=2.2, TPSA=38.3 Ų), only the 4‑substituted geometry presents the solubilizing ether side chain in a spatial orientation hypothesized to optimize ATP‑binding site complementarity and reduce off‑target activity. This building block enables late‑stage diversification via the 2‑chloropyrazine handle (SNAr or cross‑coupling) while avoiding SAR divergence caused by isomeric mixtures. Specify the 4‑substituted isomer to generate matched molecular pairs and deconvolute the contribution of piperidine substitution geometry to target‑binding kinetics.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 2098078-58-9
Cat. No. B1490860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine
CAS2098078-58-9
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCOCC1CCN(CC1)C2=NC=CN=C2Cl
InChIInChI=1S/C12H18ClN3O/c1-2-17-9-10-3-7-16(8-4-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3
InChIKeyRCSWZDFSLDICCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine (CAS 2098078-58-9): Procurement-Relevant Physicochemical Profile


2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine is a heterocyclic building block comprising a 2-chloropyrazine core substituted at the 3-position with a 4-ethoxymethylpiperidine moiety [1]. Its molecular formula is C12H18ClN3O with a molecular weight of 255.74 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 38.3 Ų [1]. The compound serves primarily as a synthetic intermediate for medicinal chemistry programs, particularly in kinase-targeted library synthesis where the chloropyrazine handle enables downstream diversification via nucleophilic aromatic substitution or cross-coupling reactions.

Why 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine Cannot Be Substituted with Positional Isomers


Although the 3-substituted and 2-substituted piperidine isomers share identical molecular formulas, molecular weights, and computed 2D physicochemical descriptors (e.g., XLogP3 = 2.2, TPSA = 38.3 Ų) [1][2], the position of the ethoxymethyl group on the piperidine ring dictates the three-dimensional presentation of the solubilizing ether side chain. This spatial orientation can critically influence binding-pocket complementarity, off-rate kinetics, and selectivity profiles when the building block is elaborated into final bioactive molecules. Simple substitution based on 2D similarity alone therefore carries the risk of divergent structure-activity relationships (SAR) in downstream biological assays.

Quantitative Comparative Evidence: 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine vs. Positional Isomers


Computed 2D Physicochemical Equivalence Between 4-Position and 3-Position Piperidine Isomers

A direct head-to-head comparison of computed molecular properties derived from PubChem (XLogP3 algorithm) reveals no measurable difference in lipophilicity or polar surface area between the target 4-substituted piperidine compound and its 3-substituted isomer [1][2]. Both compounds exhibit an XLogP3 of 2.2 and a TPSA of 38.3 Ų, indicating that 2D-based selection criteria cannot distinguish these positional isomers.

Physicochemical profiling Lipophilicity Isomer comparison

Rotatable Bond and Conformational Landscape Comparison

Both the target 4-substituted compound and its 3-substituted isomer possess four rotatable bonds [1][2]. However, the 4-position ethoxymethyl group extends the side chain from the para position of the piperidine ring, creating a different vector angle and spatial reach compared to the meta-directed side chain of the 3-isomer. Quantitative conformational sampling (e.g., via molecular dynamics) would be required to capture the population distribution of accessible conformers, which is expected to differ between isomers.

Conformational analysis Molecular flexibility Drug design

Synthetic Utility: 2-Chloropyrazine as a Diversification Handle

The 2-chloro substituent on the pyrazine ring is a well-precedented reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and SNAr reactions [1]. This reactivity profile is class-level and shared among 2-chloropyrazine derivatives; however, the 4-ethoxymethylpiperidine substituent at the 3-position introduces steric and electronic modulation that can affect the rate and regioselectivity of subsequent derivatization steps compared to analogs bearing different C3 substituents.

Medicinal chemistry Cross-coupling Nucleophilic aromatic substitution

Optimized Application Scenarios for 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine in Drug Discovery


Kinase-Focused Fragment Elaboration and Library Synthesis

The compound serves as a late-stage diversification intermediate in kinase inhibitor programs. The 2-chloropyrazine can be reacted with aryl boronic acids or amines to generate focused libraries [3], while the 4-ethoxymethylpiperidine provides a solubilizing group whose spatial orientation (para vs. meta) is hypothesized to influence ATP-binding site complementarity. Researchers aiming to probe the effect of basic amine placement should procure the 4-substituted isomer specifically rather than isomeric mixtures.

CXCR3 or Chemokine Receptor Antagonist Scaffold Optimization

Given the structural precedent of pyrazinyl-piperidine scaffolds in CXCR3 antagonist development [4], the 4-ethoxymethylpiperidine isomer can be employed as a core building block for SAR exploration around the piperidine substitution position. The 4-substitution pattern may offer advantages in reducing hERG affinity or improving metabolic stability compared to 3-substituted analogs, although direct comparative data remain to be generated.

Physicochemical Property Differentiation in Parallel Synthesis

Although computed 2D descriptors (XLogP3, TPSA) are identical between the 4- and 3-isomers [1][2], the distinct 3D conformation of the 4-substituted compound can produce different chromatographic retention times, microsomal stability, and target-binding kinetics. Parallel synthesis campaigns that include both isomers as matched molecular pairs can deconvolute the contribution of piperidine substitution geometry to overall molecular pharmacology.

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